Sialic acids (Sias), primarily N-acetylneuraminic acid (Neu5Ac) in humans, terminate glycan chains on glycoproteins and glycolipids, serving as critical mediators of cellular communication, immune regulation, and pathogen recognition. These nine-carbon monosaccharides modulate biological functions through:
In pathological states, aberrant sialylation drives disease progression:
Table 1: Pathophysiological Roles of Sialylation in Disease
| Disease Context | Key Sialylated Structures | Biological Consequence |
|---|---|---|
| Multiple Myeloma | sLeX on E-selectin ligands | Bone marrow homing & drug evasion [4] |
| Pancreatic Cancer | α2,6-linked Neu5Ac N-glycans | Tumor marker accumulation [8] |
| Chronic Inflammation | Reduced sialic acid on IgG Fc | Hyperactivated complement system [3] |
3-Fluorinated N-acetylneuraminic acid (3FAx-Neu5Ac), chemically termed 5-(acetylamino)-3,5-dideoxy-3-fluoro-D-erythro-α-L-manno-2-nonulopyranosonic acid methyl ester 2,4,7,8,9-pentaacetate, emerged as a breakthrough inhibitor to pharmacologically target sialyltransferases (STs). Its development addressed a long-standing challenge: the absence of broad-spectrum ST inhibitors despite genetic evidence implicating hypersialylation in disease.
Mechanism of Action:
Table 2: Evolution of 3FAx-Neu5Ac as a Sialylation Inhibitor
| Key Milestone | Experimental Finding | Significance |
|---|---|---|
| Initial in vitro validation (2014) | Reduced sialylation in cultured cells without cytotoxicity [1] | First evidence of pan-ST inhibition |
| In vivo proof-of-concept | Systemic desialylation in mice across tissues (blood, liver, brain) lasting >7 weeks [1] | Demonstrated tissue-penetrant efficacy |
| Cancer therapy application | Blocked myeloma cell homing via E-selectin/α4 integrin disruption [4] | Established anti-metastatic rationale |
The rationale for 3FAx-Neu5Ac over genetic or antibody-based approaches lies in its global sialylation blockade, enabling the study of sialosides as unified functional modules rather than targeting individual ST isoforms [1] [9].
Despite its utility, 3FAx-Neu5Ac underscores unresolved challenges in glycosylation-directed therapeutics:
Critical Research Gaps:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1